molecular formula C10H15NO2S B3188409 N-Isopropyl-4-methylbenzenesulfonamide CAS No. 21230-07-9

N-Isopropyl-4-methylbenzenesulfonamide

Cat. No. B3188409
CAS RN: 21230-07-9
M. Wt: 213.3 g/mol
InChI Key: NXUHAAIJVABUMJ-UHFFFAOYSA-N
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Description

“N-Isopropyl-4-methylbenzenesulfonamide” is a chemical compound with the linear formula C10H15NO2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” features S-O bond lengths ranging from 1.433 (3) to 1.439 (3) A, S-C bond lengths of 1.777 (3) and 1.773 (4) A, and S-N bond lengths of 1.622 (3) and 1.624 (3) A .

Scientific Research Applications

DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives of 4-methylbenzenesulfonamide, has demonstrated significant implications in the field of cancer research. These complexes have been studied for their ability to bind to DNA and exhibit anticancer activity. For instance, certain complexes have shown to induce cell death primarily through apoptosis in human tumor cells, with varying degrees of efficiency depending on the specific sulfonamide derivative used (González-Álvarez et al., 2013).

Crystallographic Characterization

The crystallographic characterization of compounds related to 4-methylbenzenesulfonamide is essential for understanding their molecular structure and potential applications. Studies have been conducted to determine the structure of various derivatives, which is crucial for their application in pharmaceutical and chemical research. For example, the structural determination of tolbutamide, a related compound, has provided insights into its stability and interactions at the molecular level (Nirmala & Gowda, 1981).

Computational and Spectroscopic Studies

The synthesis and characterization of new sulfonamide molecules, including derivatives of 4-methylbenzenesulfonamide, have been a focus of several studies. These studies often use computational and spectroscopic methods to analyze the structural and electronic properties of the compounds, providing valuable information for their potential applications in various fields (Murthy et al., 2018).

Antibacterial and Antiproliferative Agents

Sulfonamide derivatives, such as N-ethyl-N-methylbenzenesulfonamide and related compounds, have been synthesized and evaluated for their antimicrobial and antiproliferative properties. These studies aim to develop new therapeutic agents for treating infections and cancer. For example, certain derivatives have shown significant activity against bacterial strains and tumor cell lines, highlighting their potential as drug candidates (El-Gilil, 2019).

Antimycobacterial Agents

Research on sulfonamide derivatives has also explored their potential as antimycobacterial agents. Some compounds have been found to exhibit high potency against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis and related infections (Malwal et al., 2012).

Safety and Hazards

While specific safety and hazard information for “N-Isopropyl-4-methylbenzenesulfonamide” is not available, it’s generally recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Mechanism of Action

Target of Action

N-Isopropyl-4-methylbenzenesulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, ion transport, and the synthesis of folic acid, which is essential for DNA production .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent the incorporation of PABA, which is a necessary substrate for the synthesis of folic acid . This inhibition disrupts the production of folic acid, thereby hindering DNA synthesis and bacterial growth .

Biochemical Pathways

The action of this compound affects the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the pathway leads to a deficiency of folic acid, which is essential for the synthesis of nucleic acids and the growth and multiplication of cells .

Pharmacokinetics

Sulfonamides, in general, are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in the production of nucleic acids and proteins, which are essential for cell growth and multiplication . This results in the inhibition of bacterial growth, making this compound an effective antibacterial agent .

properties

IUPAC Name

4-methyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(2)11-14(12,13)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUHAAIJVABUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402001
Record name N-Isopropyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21230-07-9
Record name N-Isopropyl-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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